![molecular formula C20H21N7O3 B606687 Ciforadenant CAS No. 1202402-40-1](/img/structure/B606687.png)
Ciforadenant
説明
Ciforadenant, also known as CPI-444, is a small molecule immune checkpoint inhibitor of the adenosine A2A receptor (ADORA2A) with potential antineoplastic activity . It has been investigated in 4 clinical trials, of which 3 are open and 1 is closed .
Molecular Structure Analysis
Ciforadenant has a known molecular formula of C20-H21-N7-O3 . It’s a synthetic organic compound .
Physical And Chemical Properties Analysis
Ciforadenant has the following physical and chemical properties :
科学的研究の応用
Immunotherapy for Renal Cell Cancer
Ciforadenant has been used in immunotherapy for treatment-refractory renal cell cancer . It is a small-molecule antagonist that targets adenosine 2A receptors (A2AR) on immune cells . By blocking adenosine signaling, it can help to overcome immunosuppression within the tumor microenvironment . Clinical trials have shown that Ciforadenant can safely block adenosine signaling in vivo and has demonstrated antitumor activity .
Combination Therapy for Multiple Myeloma
Ciforadenant has been studied in combination with Daratumumab, a monoclonal antibody targeting CD38, for the treatment of relapsed or refractory multiple myeloma . This Phase 1b open-label study aimed to evaluate the safety, tolerability, and efficacy of this combination .
Modulation of Metabolic Adenosine Signaling
Ciforadenant has been hypothesized to favorably modulate metabolic adenosine signaling and the myeloid compartment to enhance patient response by reducing immunosuppression . This is particularly relevant in the context of renal cell carcinoma (RCC), which is known to be highly glycolytic with a need to export adenosine triphosphate (ATP) to allow for continued proliferation of cancer cells .
Biomarker Analysis
Ciforadenant has been used in the analysis of biomarkers associated with the efficacy or safety of the drug . This includes its effects on lymphocyte subsets, cytokine production, immune function, and tumor immunohistochemistry or gene-expression patterns .
作用機序
- Role : A2AR is a key player in the adenosine pathway within the tumor microenvironment. Activation of A2AR leads to immunosuppression by inhibiting the antitumor function of immune cells .
- By doing so, it unleashes the cancer-killing properties of these immune cells, overcoming the immunosuppressive effects of adenosine .
- Adenosine binds to A2AR, inhibiting cytotoxic T cells, natural killer cells, and augmenting myeloid and regulatory T cell immunosuppressive activity .
- Its ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
- Gene-Expression Signature : Responding patients exhibit an adenosine-regulated gene-expression signature in pretreatment tumor biopsies .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Ciforadenant is currently being investigated in clinical trials . It has shown promising results in combination with other therapies, such as anti-CTLA-4 and anti-PD-1 therapies . The future of Ciforadenant lies in its potential to be a valuable treatment, particularly in patients who have failed anti–PD-1/PD-L1 therapy .
特性
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202402-40-1 | |
Record name | Ciforadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciforadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIFORADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Ciforadenant exert its anti-tumor effects?
A1: Ciforadenant functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. Ciforadenant effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]
Q2: What is the connection between adenosine, tumor metabolism, and Ciforadenant's mechanism of action?
A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, Ciforadenant counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []
Q3: What evidence supports the use of Ciforadenant in combination with other immunotherapies?
A3: Preclinical studies have demonstrated the potential of Ciforadenant to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that Ciforadenant, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []
Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to Ciforadenant's activity?
A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to Ciforadenant therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.
Q5: What insights do clinical trials provide about the potential of Ciforadenant in cancer treatment?
A5: Early-phase clinical trials investigating Ciforadenant have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with Ciforadenant monotherapy. [] Furthermore, the combination of Ciforadenant with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of Ciforadenant, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。